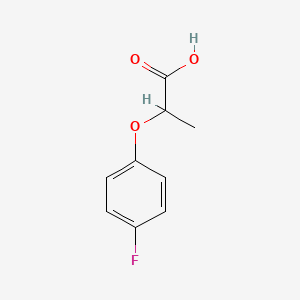

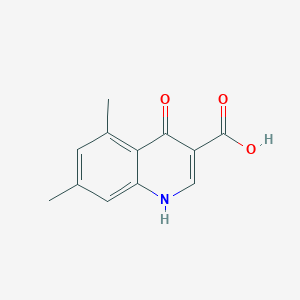

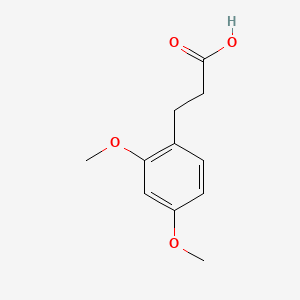

![molecular formula C14H11NO2 B1334539 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2896-23-3](/img/structure/B1334539.png)

2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Overview

Description

2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the class of benzo[de]isoquinoline-diones. This class of compounds has garnered interest due to their potential biological activities, including antiviral properties as demonstrated by related compounds in the same family .

Synthesis Analysis

The synthesis of related 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones has been achieved through an activated Pictet-Spengler reaction. This involves the reaction of corresponding imines with acyl chloride and AlCl3, followed by oxidation with silver(II) oxide in nitric acid . Additionally, isoquinolin-3-ones, which are structurally related to benzo[de]isoquinoline-diones, have been synthesized using a one-pot Ugi condensation followed by intramolecular condensation . These methods highlight the potential pathways that could be adapted for the synthesis of 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione.

Molecular Structure Analysis

The molecular structure of benzo[de]isoquinoline-diones is characterized by a fused ring system that includes a quinone moiety. The presence of substituents on the isoquinoline ring can significantly influence the chemical and biological properties of these compounds .

Chemical Reactions Analysis

The benzo[de]isoquinoline-diones are reactive due to the quinone moiety, which can participate in various chemical reactions. The synthesis methods mentioned involve key reactions such as the Pictet-Spengler reaction and intramolecular condensation, which are crucial for constructing the isoquinoline ring system . Radical cascade reactions have also been employed in the synthesis of isoquinoline-1,3-diones, indicating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione are not detailed in the provided papers, the structural analogs exhibit properties typical of quinones, such as redox activity. The presence of nitro groups and other substituents in related compounds has been shown to confer antiviral activity, suggesting that similar functional groups in 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione may also influence its biological properties .

Scientific Research Applications

Application in Hepatitis C Virus (HCV) Treatment

- Summary of the Application : 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been identified as a selective inhibitor of HCV NS5B polymerase . This enzyme plays a central role in virus replication, making it an attractive target for inhibition .

- Methods of Application or Experimental Procedures : The compound was tested in two different HCV replicons (1b and 2b) and displayed no activity on other polymerases (HIV-RT, Polio-pol, GBV-b-pol) . It acts during the pre-elongation phase by binding to NS5B non-nucleoside binding site Thumb Site II .

- Results or Outcomes : The compound showed submicromolar potency in the HCV replicons . SAR in this new series reveals inhibitors, such as 20, with low micromolar activity in the HCV replicon and with good activity/toxicity window in cells .

Application in Antioxidant Studies

- Summary of the Application : A series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The antioxidant activity of these compounds was then investigated .

- Methods of Application or Experimental Procedures : The synthesized compounds were characterized and compared with traditional methods . The nano-catalyzed method displayed a higher yield, shorter time, and recyclable catalyst .

- Results or Outcomes : Compound 2a exhibited the highest antioxidant activity among the tested compounds .

Application in Hepatitis C Virus (HCV) Treatment

- Summary of the Application : 1H-benzo[de]isoquinoline-1,3(2H)-diones have been identified as a new series of selective inhibitors of HCV NS5B polymerase . This enzyme plays a central role in virus replication, making it an attractive target for inhibition .

- Methods of Application or Experimental Procedures : The compound shows submicromolar potency in two different HCV replicons (1b and 2b) and displays no activity on other polymerases (HIV-RT, Polio-pol, GBV-b-pol) . These inhibitors act during the pre-elongation phase by binding to NS5B non-nucleoside binding site Thumb Site II .

- Results or Outcomes : SAR in this new series reveals inhibitors, such as 20, with low micromolar activity in the HCV replicon and with good activity/toxicity window in cells .

Application in Hepatitis C Virus (HCV) Treatment

- Summary of the Application : 1H-benzo[de]isoquinoline-1,3(2H)-diones have been identified as a new series of selective inhibitors of HCV NS5B polymerase . This enzyme plays a central role in virus replication, making it an attractive target for inhibition .

- Methods of Application or Experimental Procedures : The compound shows submicromolar potency in two different HCV replicons (1b and 2b) and displays no activity on other polymerases (HIV-RT, Polio-pol, GBV-b-pol) . These inhibitors act during the pre-elongation phase by binding to NS5B non-nucleoside binding site Thumb Site II .

- Results or Outcomes : SAR in this new series reveals inhibitors, such as 20, with low micromolar activity in the HCV replicon and with good activity/toxicity window in cells .

properties

IUPAC Name |

2-ethylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-2-15-13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATFILGBMGSWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312569 | |

| Record name | N-Ethyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

CAS RN |

2896-23-3 | |

| Record name | N-Ethyl-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

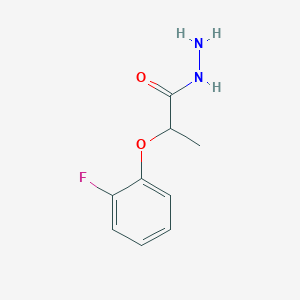

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)